molecular formula C12H12N2OS B15215230 5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 61044-91-5

5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B15215230
CAS No.: 61044-91-5
M. Wt: 232.30 g/mol
InChI Key: XMIOYTTUHLCOSX-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a methylthio group at the 2-position and a p-tolyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(p-tolyl)pyrimidine with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the 4-position, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as DMF or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-5-phenylpyrimidin-4(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(Ethylthio)-5-(p-tolyl)pyrimidin-4(1H)-one: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, while the methylthio group can participate in various chemical transformations.

Properties

CAS No.

61044-91-5

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

5-(4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)10-7-13-12(16-2)14-11(10)15/h3-7H,1-2H3,(H,13,14,15)

InChI Key

XMIOYTTUHLCOSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(NC2=O)SC

Origin of Product

United States

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